Thiamine disulfide nitrate

Overview

Description

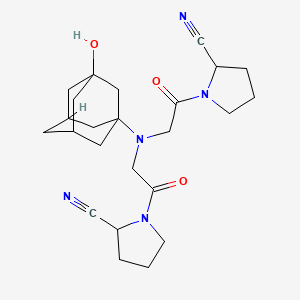

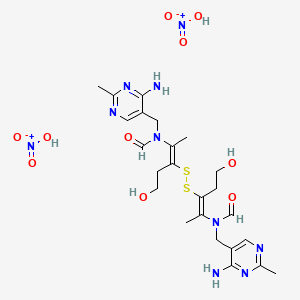

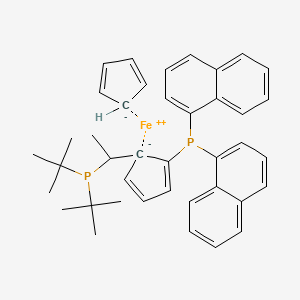

Thiamine disulfide nitrate is a useful research compound. Its molecular formula is C24H36N10O10S2 and its molecular weight is 688.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Thiamine disulfide nitrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiamine disulfide nitrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conversion Studies : It is used for studying the conversion of thiamine from thiamine propyl disulfide in rat intestines in vitro (H. Nogami, J. Hasegawa, & K. Noda, 1969).

Biochemical Analysis : Useful for determining sulfhydryl groups in biological materials, including blood (G. Ellman, 1959).

Chemical Conversion : Employed for the direct oxidative conversion of thiols and disulfides to sulfonyl chlorides through oxidative chlorination (G. Prakash et al., 2007).

Potential Medical Applications : Investigated for its potential as an anti-cataract drug and for decreasing the toxic effect of ultraviolet radiation on the human retina (S. A. Aheika et al., 2021).

Vascular Health : May play a role in releasing nitric oxide from S-nitrosoglutathione and regulating blood flow in the vascular bed (A. Stepuro, T. Piletskaya, & I. Stepuro, 2005).

Drug Delivery : Used as carriers for brain-targeted delivery (W. Yong, 2012).

Yeast Cell Membrane Studies : Strongly inhibits thiamine transport in Saccharomyces cerevisiae due to high affinity for yeast cell membranes (A. Iwashima, Y. Wakabayashi, & Y. Nose, 1977).

Cardiac Research : Prolongs action potentials in guinea-pig cardiomyocytes, inhibiting the delayed rectifier K+ current (N. Tohse, H. Houzen, & M. Kanno, 1998).

AIDS Chemotherapy : Inhibits HIV-1 production in acute and chronic infections, suggesting its importance in AIDS chemotherapy (S. Shoji et al., 1994).

Heart Muscle Studies : Transfers rapidly into heart muscle cells and converts into thiamine phosphates, potentially playing a role in heart contraction processes (S. Iida, 1966).

Autism Spectrum Disorder Treatment : Shows beneficial clinical effects on some autistic children (D. Lonsdale, R. Shamberger, & T. Audhya, 2002).

Synthesis Studies : Focuses on the synthesis of thiamine propyl disulfide, a key ingredient in various pharmaceuticals (H. Nogami, J. Hasegawa, & K. Aoki, 1971).

Hearing Impairment Treatment : Used in treating perceptive deafness in children, with notable improvements observed (Y. Hanaoka, 1958).

Metabolic Studies : Investigated for its powerful metabolic effects in various human disease conditions (D. Lonsdale, 2004).

Sports Medicine : Used as a lipophilic derivative of thiamine for treating asthenia and related conditions (T. Sobolevsky & G. Rodchenkov, 2010).

Electrochemical Studies : Shows polarographic reduction waves, aiding in the understanding of electrochemical properties (I. Tachi, S. Koide, & Y. Nagata, 1955).

Enzymatic Pathways : Essential for biosynthetic pathways leading to thiamin and 4-thiouridine in tRNA (E. Mueller, P. Palenchar, & Christopher J. Buck, 2001).

Transdermal Delivery System Development : Shows potential for developing a transdermal thiamine delivery system (Y. Komata et al., 1992).

Ultraviolet Radiation Studies : Investigated for its decomposition under ultraviolet irradiation (C. Kawasaki & I. Daira, 1963).

properties

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;nitric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N8O4S2.2HNO3/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26;2*2-1(3)4/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30);2*(H,2,3,4)/b21-15+,22-16+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVPLGIAUQGBIU-VIDIEQDGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.[N+](=O)(O)[O-].[N+](=O)(O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(/C(=C(/SS/C(=C(/N(C=O)CC2=CN=C(N=C2N)C)\C)/CCO)\CCO)/C)C=O.[N+](=O)([O-])O.[N+](=O)([O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N10O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiamine disulfide nitrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

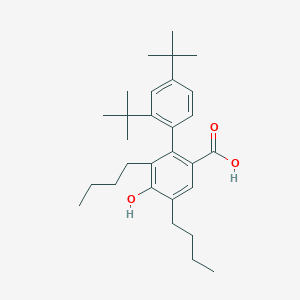

![3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrouro[3,2-g]isochromene-2,9-dione](/img/structure/B8205255.png)